Introduction: The Strategic Importance of Trt-His(Trt)-OH in Advanced Peptide Synthesis
Introduction: The Strategic Importance of Trt-His(Trt)-OH in Advanced Peptide Synthesis
An In-Depth Technical Guide to the Physicochemical Properties of Nα,Nτ-di-Trityl-L-Histidine (Trt-His(Trt)-OH)
For researchers and professionals in the field of drug development and peptide chemistry, the synthesis of complex, histidine-containing peptides presents unique challenges. The imidazole side chain of histidine is nucleophilic and can lead to undesirable side reactions and racemization during peptide coupling. Nα,Nτ-di-Trityl-L-Histidine, commonly referred to as Trt-His(Trt)-OH, is a highly protected amino acid derivative designed to circumvent these issues. The two bulky trityl (triphenylmethyl) groups provide steric hindrance and electronic stabilization to both the alpha-amino group and the imidazole nitrogen, ensuring the chiral integrity of the histidine residue and preventing side-chain acylation during peptide synthesis. This guide provides a comprehensive overview of the core physical and chemical properties of Trt-His(Trt)-OH, offering field-proven insights and detailed protocols for its effective utilization.
PART 1: Core Physicochemical Properties
The physical and chemical properties of Trt-His(Trt)-OH are critical to its handling, storage, and application in peptide synthesis.
Molecular Structure
The structure of Trt-His(Trt)-OH features two trityl protecting groups, one on the α-amino group and another on the τ-nitrogen of the imidazole ring of the histidine side chain.
Caption: Molecular structure of Trt-His(Trt)-OH.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of Trt-His(Trt)-OH.
| Property | Value | Source(s) |
| CAS Number | 74853-62-6 | [1] |
| Molecular Formula | C44H37N3O2 | [1] |
| Molecular Weight | 639.78 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 191-193 °C | [1] |
| Solubility | Soluble in acetonitrile (MeCN) and other polar aprotic solvents. Insoluble in water. | [1] |
| Storage | Store in a cool, dry, well-ventilated place, protected from moisture and light. | [2] |
PART 2: Chemical Properties and Reactivity
Stability
The two trityl groups in Trt-His(Trt)-OH provide significant steric hindrance, which contributes to its stability under standard peptide coupling conditions. However, the trityl groups are acid-labile and can be cleaved under acidic conditions. The stability of the related Fmoc-His(Trt)-OH in common peptide synthesis solvents like DMF has been a subject of study, with some degradation observed over time, often indicated by a yellowing of the solution.[3][4] It is therefore recommended to use freshly prepared solutions of trityl-protected histidine derivatives for optimal results in automated peptide synthesis.[3]
Reactivity and Deprotection
The primary reactivity of Trt-His(Trt)-OH is centered around the cleavage of the trityl protecting groups. This is a crucial step in the final deprotection of a synthesized peptide.
Deprotection Mechanism: The cleavage of the trityl groups is an acid-catalyzed process. The acid protonates the ether-like linkage between the trityl group and the heteroatom (nitrogen), making the trityl carbocation a good leaving group. The stability of the trityl cation is a driving force for this reaction.
Experimental Protocol: Acidic Deprotection of Trityl Groups
This protocol describes the general procedure for the cleavage of trityl groups from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin with Trt-protected residues
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), and Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
Nitrogen or argon gas stream
Procedure:
-
Transfer a small amount of the dried peptide-resin to a reaction vial.
-
Add the cleavage cocktail to the resin. A common ratio is 1 mL of cocktail per 100 mg of resin.
-
Causality Insight: TIPS is included as a scavenger. The highly reactive trityl cations released during cleavage can reattach to other nucleophilic residues in the peptide, such as tryptophan. TIPS effectively captures these cations, preventing side reactions.[5]
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether (typically 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or argon gas.
Caption: Workflow for the acidic deprotection of Trt-His(Trt)-OH.
PART 3: Synthesis and Characterization
Synthesis of Trt-His(Trt)-OH
A representative synthesis of Trt-His(Trt)-OH involves the reaction of L-histidine with an excess of triphenylmethyl chloride (trityl chloride) in the presence of a Lewis acid catalyst like anhydrous zinc chloride in a suitable solvent such as acetonitrile.[1] Triethylamine is subsequently added to neutralize the generated HCl.[1] The product can then be precipitated and purified by recrystallization.[1]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a related compound, H-His(Trt)-OH, is available for reference.[6] Key expected signals for Trt-His(Trt)-OH would include the aromatic protons of the two trityl groups appearing as a complex multiplet in the range of 7.0-7.5 ppm, the protons of the imidazole ring, and the aliphatic protons of the histidine backbone.
-
¹³C NMR: The carbon NMR would show characteristic signals for the quaternary carbons of the trityl groups, the aromatic carbons, the carbons of the imidazole ring, the carbonyl carbon, and the aliphatic carbons.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of Trt-His(Trt)-OH and its derivatives. For instance, the purity of Fmoc-His(Trt)-OH is often determined by HPLC to be ≥98.0%.[7] A reversed-phase C18 column with a gradient of acetonitrile and water, both containing a small amount of TFA, is typically used.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of Trt-His(Trt)-OH. The expected [M+H]⁺ ion would be at m/z 640.78.
Conclusion: A Critical Tool for Peptide Chemists
Trt-His(Trt)-OH is an invaluable asset in the synthesis of complex histidine-containing peptides. Its robust protection strategy minimizes side reactions and preserves the stereochemical integrity of the histidine residue. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its successful application in research and drug development. The provided protocols and insights aim to equip scientists with the knowledge to confidently and effectively utilize this important building block in their synthetic endeavors.
References
-
Home Sunshine Pharma. (n.d.). BOC-HIS(TRT)-OH CAS 32926-43-5. Retrieved from [Link]
-
ChemBK. (2024, April 9). H-His(Trt)-OH. Retrieved from [Link]
- Halpin, D. R., & Harbury, P. B. (2004). DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA. PLoS Biology, 2(7), e175.
-
PubChem. (n.d.). Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine. Retrieved from [Link]
-
Moodle@Units. (n.d.). Solid phase peptide synthesis. Retrieved from [Link]
- Mergler, M., Dick, F., Sax, B., Weiler, P., & Vorherr, T. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(10), 502-510.
-
PubChem. (n.d.). H-His(Trt)-OH. Retrieved from [Link]
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AAPPTec. (n.d.). Safety Data Sheet: Fmoc-His(Trt)-OH. Retrieved from [Link]
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Fmoc-His(Trt)-OH [109425-51-6]. Retrieved from [Link]
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Chemsrc. (n.d.). Thianaphthene | CAS#:95-15-8. Retrieved from [Link]
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Hylanda Chemical. (n.d.). 2-Benzothiazolamine CAS 136-95-8. Retrieved from [Link]
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- 4. Bot Verification [merel.si]
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